molecular formula C10H9F4NO2 B14859765 2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine

2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine

Cat. No.: B14859765
M. Wt: 251.18 g/mol
InChI Key: BGICPNIQQGOMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine is a fluorinated, non-canonical amino acid building block designed for advanced medicinal chemistry and drug discovery research. This compound features a phenylalanine core that is strategically functionalized with both a fluorine atom and a trifluoromethyl (-CF 3 ) group on the phenyl ring. The incorporation of fluorine atoms, particularly the -CF 3 group, is a established strategy in modern drug design. The -CF 3 group is known to profoundly influence the properties of a molecule, significantly affecting its lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile . The specific 2-fluoro-4-(trifluoromethyl)aniline motif is recognized in scientific literature as a key precursor in the synthesis of various heterocycles, such as quinoxalines and quinoline derivatives, which are privileged structures in pharmaceutical development . The racemic (DL) nature of this alanine derivative provides a valuable tool for initial drug screening, allowing researchers to rapidly assess the biological activity of both enantiomers. As a fluorinated amino acid, it serves as a critical intermediate for establishing new-to-nature chemistries in biological systems, enabling the creation of novel peptide-based therapeutics and probes with enhanced properties . This reagent is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)anilino]propanoic acid

InChI

InChI=1S/C10H9F4NO2/c1-5(9(16)17)15-8-3-2-6(4-7(8)11)10(12,13)14/h2-5,15H,1H3,(H,16,17)

InChI Key

BGICPNIQQGOMHX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Transamination Reactions Using Fluorinated Aromatic Precursors

A prominent route to 2-fluoro-4-(trifluoromethyl)phenyl-DL-alanine involves transamination reactions between fluorinated benzaldehyde derivatives and amino acid precursors. This method, adapted from protocols for analogous fluorinated phenylalanines, employs a zincate complex of Fmoc-3-iodo-alanine methyl ester to facilitate carbon-carbon bond formation.

Reaction Mechanism and Optimization

The process begins with the preparation of 2-fluoro-4-(trifluoromethyl)benzaldehyde through sequential chlorination and fluorination of para-trifluoromethylaniline. This aldehyde undergoes condensation with Fmoc-protected alanine derivatives under palladium catalysis, leveraging a (PPh₃)₂PdCl₂/DIBAL system in tetrahydrofuran (THF) and dimethylacetamide (DMAC) at 65–70°C. Critical parameters include:

  • Catalyst loading : 5 mol% Pd achieves 70–80% conversion
  • Solvent ratio : THF:DMAC (1:1) optimizes reagent solubility
  • Temperature control : Maintaining 65–70°C prevents byproduct formation

Post-reaction alkaline hydrolysis removes protecting groups, yielding the target DL-alanine derivative with 67–72% overall yield.

Table 1. Transamination Reaction Performance Metrics
Parameter Value Range Optimal Condition
Reaction Time 4–8 h 6 h
Temperature 60–75°C 65°C
Pd Catalyst Loading 3–7 mol% 5 mol%
Final Yield 65–75% 72%

Erlenmeyer Azalactone Method for Stereochemical Control

The Erlenmeyer azalactone approach provides superior stereochemical outcomes, particularly for DL mixtures, through a three-component condensation strategy.

Synthetic Pathway

  • Azalactone Formation : 2-Fluoro-4-(trifluoromethyl)benzaldehyde reacts with N-acetylglycine and acetic anhydride in the presence of sodium acetate, forming an oxazolone intermediate.
  • Reductive Ring Cleavage : Red phosphorus in hydroiodic acid reduces the oxazolone to the corresponding racemic amino acid.
  • Resolution : Enzymatic hydrolysis using Bacillus sp. protease separates enantiomers with >99.5% enantiomeric excess (ee).
Table 2. Erlenmeyer Method Yield Comparison
Step Yield Range Key Byproducts
Azalactone Formation 85–92% Uncyclized imides
Reductive Cleavage 78–84% Over-reduced amines
Enzymatic Resolution 95–99% ee Partially hydrolyzed esters

Halogen Exchange and Nucleophilic Substitution

Patent literature describes precursor synthesis through halogen exchange, where 3-chloro-4-aminotrifluorotoluene undergoes fluorination under dimethyl sulfoxide (DMSO)-catalyzed conditions.

Chlorination-Fluorination Sequence

  • Selective Chlorination : Para-trifluoromethylaniline reacts with sulfuryl chloride (SO₂Cl₂) in DMSO at 0–5°C, achieving 89% conversion to 3-chloro-4-aminotrifluorotoluene.
  • Fluorination : Potassium fluoride in N-methylpyrrolidone (NMP) at 120°C replaces chlorine with fluorine via aromatic nucleophilic substitution (SNAr).
  • Alanine Sidechain Introduction : The resultant 2-fluoro-4-(trifluoromethyl)aniline undergoes Michael addition with methyl acrylate, followed by amination.
Table 3. Halogen Exchange Reaction Parameters
Stage Conditions Conversion Rate
Chlorination SO₂Cl₂, DMSO, 0°C 89%
Fluorination KF, NMP, 120°C 76%
Alkylation Methyl acrylate, 80°C 68%

Catalytic Asymmetric Hydrogenation

For enantiomerically enriched products, asymmetric hydrogenation of α-amidocinnamic acid derivatives using chiral ferrocene-based ligands achieves >94% ee.

Key Steps

  • Cinnamic Acid Preparation : 2-Fluoro-4-(trifluoromethyl)benzaldehyde condenses with N-acetylglycine to form α-amidocinnamic acid.
  • Hydrogenation : Me-BoPhoz ligand with [Rh(cod)₂]BF₄ catalyst in methanol at 50 psi H₂ pressure.
Table 4. Asymmetric Hydrogenation Performance
Parameter Value
H₂ Pressure 40–60 psi
Temperature 25–30°C
ee 94–99%
Turnover Frequency 500–600 h⁻¹

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Transamination : High yields but requires expensive palladium catalysts.
  • Erlenmeyer Azalactone : Excellent stereocontrol but multi-step purification.
  • Halogen Exchange : Cost-effective precursors but moderate yields.
  • Asymmetric Hydrogenation : Superior ee values but sensitive to oxygen.
Table 5. Method Comparison Matrix
Method Yield (%) ee (%) Cost Index Scalability
Transamination 72 N/A High Moderate
Erlenmeyer Azalactone 68 99.5 Medium Low
Halogen Exchange 76 N/A Low High
Asymmetric Hydrogenation 81 94 Very High Low

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine is an amino acid derivative with a fluorine atom and a trifluoromethyl group on its aromatic ring. Its chemical formula is C10H9F4NO2. This compound has potential applications in medicinal chemistry, particularly in developing pharmaceuticals that target G protein-coupled receptors, due to the enhanced binding properties from the fluorinated groups.

Applications

This compound has several applications:

  • Drug Development The compound is used in developing pharmaceuticals targeting G protein-coupled receptors. Studies suggest that the introduction of fluorinated groups enhances agonistic activity at these receptors, potentially improving therapeutic effects. The halogen bonding interactions between the fluorinated moieties and receptor proteins contribute to this enhanced activity, making it a candidate for treating various conditions.
  • Interaction Studies Focus on its binding affinity and selectivity towards various receptors, mainly G protein-coupled receptors. Techniques used in these studies include:
    • Radioligand binding assays
    • Surface plasmon resonance
    • Molecular docking

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameChemical FormulaUnique Features
4-(Trifluoromethyl)-DL-phenylalanineLacks fluorine at the ortho position; simpler structure.
2-Fluoro-5-methyl-4-trifluoromethyl-DL-phenylalanineContains an additional methyl group; altered sterics.
2-Fluoro-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amineMore complex with additional functional groups; potential for diverse reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Fluoro-DL-phenylalanine

  • Structure: A phenylalanine derivative with a single fluoro substituent at the 4-position (C₉H₁₀FNO₂; MW: 183.20 g/mol) .
  • Key Differences :
    • Lacks the trifluoromethoxy group at position 3.
    • Simpler synthesis and lower molecular weight compared to the target compound.
  • Applications: Widely used as a non-canonical amino acid in protein labeling and enzyme inhibition studies due to its moderate electronegativity .

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine

  • Structure: The compound described in (C₁₀H₉F₄NO₃; MW: 267.18 g/mol) features a 2-fluoro and 4-trifluoromethoxy substitution pattern.
  • Key Differences :
    • The trifluoromethoxy group increases steric bulk and electron-withdrawing effects compared to simple fluoro or methyl substituents.
    • Higher lipophilicity (logP ~1.8 predicted) compared to 4-fluoro-phenylalanine (logP ~1.2) .
  • Applications : Likely used in advanced biochemical assays requiring enhanced metabolic stability or membrane permeability .

3-(4-Fluorophenyl)-β-alaninol

  • Structure: A β-alaninol derivative with a 4-fluorophenyl group (C₉H₁₂FNO; MW: 169.19 g/mol) .
  • Key Differences: Replaces the α-amino acid backbone of phenylalanine with a β-alaninol moiety. Reduced acidity and altered hydrogen-bonding capacity compared to phenylalanine derivatives.
  • Applications: Potential use in peptidomimetic drug design or as a chiral building block .

Metalaxyl and Benalaxyl (Pesticide Derivatives)

  • Structure : These compounds feature N-(2,6-dimethylphenyl)-DL-alanine cores with methoxyacetyl or furanylcarbonyl substituents .
  • Key Differences :
    • Lack fluorine substituents but include bulky aromatic and acyl groups.
    • Designed for pesticidal activity rather than biochemical research.
  • Applications : Fungicides targeting oomycete pathogens .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS RN Key Applications
2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine C₁₀H₉F₄NO₃ 267.18 2-F, 4-CF₃O 1391008-15-3 Biochemical assays
4-Fluoro-DL-phenylalanine C₉H₁₀FNO₂ 183.20 4-F 51-65-0 Protein engineering
3-(4-Fluorophenyl)-β-alaninol C₉H₁₂FNO 169.19 4-F on β-alaninol 228422-47-7 Peptidomimetics
Metalaxyl C₁₅H₂₁NO₄ 279.33 N-(2,6-dimethylphenyl)-DL-Ala 57837-19-1 Fungicide

Research Findings and Trends

Synthetic Complexity : Fluorinated phenylalanine derivatives like the target compound require multi-step synthesis involving halogenation and protection/deprotection strategies, increasing cost (e.g., 4-fluoro-DL-phenylalanine costs ~¥17,300/g vs. simpler alanines) .

Biological Stability : Fluorine substituents reduce metabolic degradation, making these compounds useful in in vivo tracer studies .

Notes on Discrepancies and Limitations

  • The nomenclature discrepancy between "trifluoromethoxy" () and "trifluoromethyl" (user query) highlights the need for precise structural verification.
  • Limited biological activity data for the target compound in the provided evidence restricts direct functional comparisons.

Biological Activity

2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a fluorine atom and a trifluoromethyl group on the aromatic ring, which significantly influences its interactions with biological targets, particularly G protein-coupled receptors (GPCRs).

The chemical formula of this compound is C10H8F4N O2. The presence of fluorinated groups enhances its lipophilicity and alters its electronic properties, making it a candidate for various pharmaceutical applications.

Property Value
Chemical FormulaC10H8F4N O2
Molecular Weight232.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound primarily revolves around its interaction with GPCRs. Studies indicate that the introduction of fluorinated groups can enhance agonistic activity at these receptors, potentially leading to improved therapeutic effects. The halogen bonding interactions between the fluorinated moieties and receptor proteins contribute to this enhanced activity, positioning this compound as a promising candidate in drug development.

Fluorinated amino acids like this compound can modulate receptor activity through:

  • Increased Binding Affinity : Fluorine atoms can form stronger interactions with receptor sites.
  • Altered Pharmacokinetics : The compound's lipophilicity may improve membrane permeability.
  • Enhanced Selectivity : Fluorinated derivatives often exhibit selective binding to specific receptor subtypes.

Case Studies and Research Findings

  • Study on GPCR Interaction :
    • A study demonstrated that this compound exhibited significantly higher binding affinity to certain GPCRs compared to non-fluorinated analogs. This was attributed to the unique electronic effects of the trifluoromethyl group, which stabilized the receptor-ligand complex .
  • Pharmacological Applications :
    • Research has indicated potential applications in treating conditions such as anxiety and depression, where modulation of GPCRs can yield therapeutic benefits. The compound's ability to act as an agonist at serotonin receptors was highlighted, suggesting its role in enhancing serotonergic signaling .
  • Synthesis and Modification :
    • The synthesis of this compound involves several steps, including the introduction of fluorinated groups via nucleophilic substitution reactions. Modifications to the amino acid structure have been explored to enhance its biological activity further .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful.

Compound Name Chemical Formula Unique Features
4-(Trifluoromethyl)-DL-phenylalanineC9H8F3N O2Lacks fluorine at ortho position; simpler structure
2-Fluoro-5-methyl-4-trifluoromethyl-DL-phenylalanineC11H10F4N O2Contains additional methyl group; altered sterics
2-Fluoro-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethan-1-amineC12H12F5N OMore complex with additional functional groups; diverse reactivity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Fluoro-4-(trifluoromethyl)phenyl-DL-alanine?

  • Methodology :

  • Begin with a Suzuki-Miyaura coupling to introduce the trifluoromethyl group to the aromatic ring, followed by fluorination via electrophilic substitution or halogen exchange.
  • Protect the amino and carboxyl groups of DL-alanine during synthesis to avoid side reactions. Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups for protection, followed by deprotection under mild acidic or hydrogenolytic conditions .
  • Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm structural integrity. Fluorine NMR (19F^{19}\text{F}) is critical for verifying the position of fluorine and trifluoromethyl groups .
  • Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water). Collect diffraction data using a synchrotron or rotating anode source. Refine structures with SHELXL, ensuring proper treatment of disorder in the trifluoromethyl group .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Methodology :

  • Test solubility in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric analysis. Note that fluorinated phenylalanines often exhibit limited aqueous solubility, requiring DMSO for biological assays .
  • Assess stability via accelerated degradation studies (40°C, 75% humidity for 4 weeks). Monitor decomposition by LC-MS and quantify degradation products (e.g., defluorination or oxidation) .

Q. How can researchers evaluate the in vitro biological activity of this compound?

  • Methodology :

  • Use enzyme inhibition assays (e.g., tyrosine kinase or phenylalanine hydroxylase) with fluorogenic substrates. Measure IC50_{50} values via kinetic fluorescence assays.
  • Perform cell viability tests (MTT assay) in cancer or bacterial models to assess cytotoxicity. Include positive controls (e.g., 4-fluoro-DL-phenylalanine) for comparative analysis .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and their absolute configurations determined?

  • Methodology :

  • Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) for separation. Optimize retention times by adjusting isopropanol content (5–20%) .
  • Determine absolute configuration via X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) or using vibrational circular dichroism (VCD) .

Q. How should conflicting crystallographic data (e.g., bond length anomalies) be addressed?

  • Methodology :

  • Re-examine data collection parameters (e.g., resolution, redundancy) to identify outliers. Use SHELXL’s restraints (DFIX, SIMU) to model disorder in the trifluoromethyl group.
  • Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., phenylalanine hydroxylase). Prioritize poses with fluorophenyl groups in hydrophobic pockets.
  • Run MD simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds and π-π interactions between the trifluoromethyl group and aromatic residues .

Q. How can regioselective fluorination be achieved during synthesis?

  • Methodology :

  • Use directing groups (e.g., boronic esters) to control fluorination at the ortho position. Optimize reaction conditions (temperature, catalyst: Pd(OAc)2_2) to minimize byproducts.
  • Monitor reaction progress via 19F^{19}\text{F} NMR and isolate intermediates for MS/MS fragmentation analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.